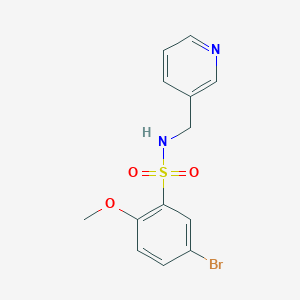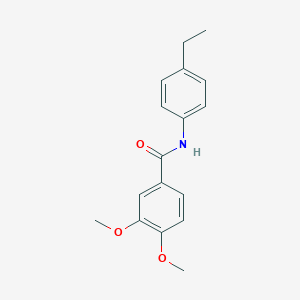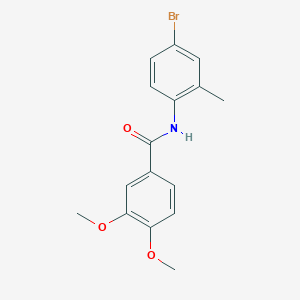![molecular formula C20H24N2O2 B226460 N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide](/img/structure/B226460.png)
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide, also known as DMPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) that selectively enhance the activity of GABAA receptors in the brain.
Mechanism of Action
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide acts as a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. GABAA receptors are composed of five subunits, and N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide selectively enhances the activity of receptors containing alpha 2, 3, and 5 subunits. This results in an increase in the frequency of channel opening events, leading to an overall increase in inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been shown to produce anxiolytic, sedative, and anticonvulsant effects in animal models. The compound has also been investigated for its potential use in treating alcohol use disorder, anxiety disorders, and epilepsy. N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been shown to enhance the sedative effects of other drugs, such as ethanol and benzodiazepines, which may limit its clinical use.
Advantages and Limitations for Lab Experiments
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide is a valuable tool for investigating the role of GABAA receptors in the brain. The compound is highly selective for receptors containing alpha 2, 3, and 5 subunits, which allows for specific modulation of inhibitory neurotransmission. However, the high cost of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide synthesis may limit its use in some research settings.
Future Directions
There are several potential future directions for research involving N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide. One area of interest is the development of more selective PAMs that target specific subunits of GABAA receptors. Another area of interest is the investigation of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide's potential use in treating other neurological disorders, such as depression and schizophrenia. Finally, the development of more cost-effective synthesis methods for N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide could increase its availability for research purposes.
Synthesis Methods
The synthesis of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide involves several steps, including the formation of a biphenyl core, the introduction of a propionyl group, and the attachment of an amide group. The overall yield of the synthesis process is around 20%, which makes N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide a relatively expensive compound to produce. However, the high potency and selectivity of N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide make it a valuable tool for investigating the role of GABAA receptors in the brain.
Scientific Research Applications
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. The compound has been shown to enhance the activity of GABAA receptors in the brain, which can lead to anxiolytic, sedative, and anticonvulsant effects. N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide has also been investigated for its potential use in treating alcohol use disorder, anxiety disorders, and epilepsy.
properties
Product Name |
N-[3,3'-dimethyl-4'-(propionylamino)[1,1'-biphenyl]-4-yl]propanamide |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(propanoylamino)phenyl]phenyl]propanamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-19(23)21-17-9-7-15(11-13(17)3)16-8-10-18(14(4)12-16)22-20(24)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
VSUDMCJLNYQFFZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)C)C |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)


![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)


![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)